Product packaging for 4-Phenylimino-2-pentanone(Cat. No.:CAS No. 880-12-6)

4-Phenylimino-2-pentanone

Cat. No.: B374082
CAS No.: 880-12-6
M. Wt: 175.23g/mol
InChI Key: JHTINWQRILLZLO-UHFFFAOYSA-N
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Description

4-Phenylimino-2-pentanone is a nitrogen-containing heterocyclic compound that features an aryl imino group. This structure is of significant interest in medicinal chemistry, particularly in the exploration of neuropeptide FF (NPFF) receptors . The NPFF receptor system, comprising the NPFF1 and NPFF2 subtypes, is a key area of study for its role in modulating opioid-induced effects, including hyperalgesia, tolerance, and dependence . Compounds with structural similarities to this compound, specifically those containing phenyl and guanidine moieties, have been investigated as the first nonpeptide small molecule scaffolds for NPFF1 and NPFF2 receptors . These receptors are Gi/o-protein coupled receptors (GPCRs), and the development of selective agonists and antagonists for them is crucial for deciphering their specific physiological roles and for the potential development of therapeutic agents . As such, this compound serves as a valuable chemical scaffold for researchers designing and synthesizing novel ligands to study complex GPCR signaling pathways and their implications in pain modulation and opioid-mediated analgesia.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B374082 4-Phenylimino-2-pentanone CAS No. 880-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyliminopentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTINWQRILLZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-12-6
Record name 4-PHENYLIMINO-2-PENTANONE
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Synthesis Methodologies for 4 Phenylimino 2 Pentanone and Its Derivatives

Condensation Reactions in Imine Formation

Mechanistic Pathways of Primary Amine Condensation with Ketones

The synthesis of 4-phenylimino-2-pentanone from aniline (B41778) and 2,4-pentanedione follows a well-established mechanistic pathway for imine formation. The process is reversible and can be broken down into two main stages: nucleophilic addition and subsequent dehydration (elimination). internationaljournalcorner.com

The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on one of the electrophilic carbonyl carbons of 2,4-pentanedione. internationaljournalcorner.com This is because the nitrogen atom of the amine possesses a lone pair of electrons, rendering it nucleophilic. The carbonyl carbon, due to the electronegativity of the oxygen atom, carries a partial positive charge and is thus susceptible to attack. This initial addition results in the formation of a dipolar tetrahedral intermediate, often referred to as a zwitterion.

Following the initial nucleophilic addition, a series of proton transfers occur. A proton is transferred from the nitrogen atom to the oxygen atom, leading to a neutral intermediate known as a carbinolamine or a hemiaminal. This intermediate is typically unstable. The reaction is driven to completion by the elimination of a water molecule from the carbinolamine. To facilitate this, the hydroxyl group of the carbinolamine is often protonated under acidic conditions, converting it into a much better leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the adjacent carbon, expelling the water molecule and forming a positively charged species known as an iminium ion. The final step involves the deprotonation of the nitrogen atom, yielding the neutral imine, this compound, and regenerating the acid catalyst. internationaljournalcorner.com

Nucleophilic Addition

Catalytic Strategies in Schiff Base Synthesis

To enhance the rate and efficiency of the condensation reaction for synthesizing this compound and its derivatives (which are types of Schiff bases), various catalytic strategies are employed. These range from traditional acid catalysis to more modern, environmentally friendly approaches.

Acid catalysis is a cornerstone in the synthesis of imines. The catalyst protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. However, the concentration of the acid must be carefully controlled. If the pH is too low (highly acidic), the amine will be protonated, losing its nucleophilicity and inhibiting the initial addition step. Conversely, if the pH is too high, the protonation of the carbinolamine's hydroxyl group is insufficient, slowing down the crucial water elimination step.

Formic acid has been demonstrated to be a mild, low-cost, and highly efficient catalyst for the synthesis of β-enaminones from β-diketones and anilines. tandfonline.comresearchgate.net Studies have shown that using a catalytic amount of formic acid in methanol (B129727) can lead to near-quantitative yields in short reaction times. tandfonline.com The choice of solvent also plays a critical role in optimizing the reaction. For the condensation of acetylacetone (B45752) with aniline, methanol has been identified as a superior solvent compared to others like chloroform, ethanol (B145695), or benzene, yielding significantly higher product yields. researchgate.net

Effect of Different Solvents on the Yield of this compound

SolventYield (%)Reference
Methanol (CH₃OH)98 researchgate.net
Ethanol (CH₃CH₂OH)87 researchgate.net
Benzene (C₆H₆)76 researchgate.net
Toluene (B28343) (C₆H₅CH₃)70 researchgate.net
Dichloromethane (CH₂Cl₂)55 researchgate.net
Chloroform (CHCl₃)54 researchgate.net

In line with the principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, solvent-free synthesis methods for imines have gained considerable attention. cem.com These methods often involve grinding the reactants together, sometimes with a solid support or catalyst, which can lead to shorter reaction times, simpler work-up procedures, and higher yields. derpharmachemica.comjocpr.com

One such approach involves the use of calcium bromide (CaBr₂) as a solid support catalyst for the reaction between 1,3-dicarbonyl compounds and amines under grinding conditions at room temperature. derpharmachemica.com This mechanochemical method is mild, efficient, and eco-friendly. When comparing this solvent-free grinding method to a conventional reaction in ethanol, the grinding method provided a higher yield (97% vs. 91%) in a shorter time (10 minutes vs. 45 minutes) for the reaction of aniline and acetylacetone. derpharmachemica.com Another solvent-free method involves grinding the ketone and aniline with a catalytic amount of sulfuric acid in a mortar and pestle, yielding the product in a matter of minutes. jocpr.com These approaches highlight a significant move towards more sustainable and efficient chemical manufacturing processes. cem.combeilstein-journals.org

Comparison of Synthesis Methods for this compound

MethodCatalystConditionsYield (%)TimeReference
Solvent-free grindingCalcium Bromide (2 mol%)Room Temperature9710 min derpharmachemica.com
Solution PhaseCalcium Bromide (2 mol%)Ethanol, Room Temperature9145 min derpharmachemica.com
Solution PhaseFormic Acid (1 mol%)Methanol, Reflux9815 min tandfonline.com
Solvent-free grindingSulfuric Acid (catalytic)Room Temperature~75-88 (for derivatives)4-7 min jocpr.com
Acid Catalysis Optimization

Synthesis of Related Phenylimino-Ketone Structures

The structural framework of this compound serves as a versatile building block for constructing larger, more complex molecules. The synthesis of related phenylimino-ketone structures, particularly symmetrical pentadentate Schiff bases, highlights the utility of this compound and its analogs in creating sophisticated coordination ligands.

Synthesis of Symmetrical Pentadentate Schiff Bases

Symmetrical pentadentate Schiff bases are a class of ligands prized for their ability to form stable complexes with a variety of metal ions. These ligands are often synthesized through the condensation of a diamine with two equivalents of a β-diketone or a related carbonyl compound.

A notable example is the synthesis of di[4-(phenylimino)pentan-2-one] ether (H2L), a symmetrical pentadentate N2O3 Schiff base. researchgate.netscispace.com While the direct synthesis from this compound is not explicitly detailed, the structure represents a dimer linked by an ether bridge, suggesting a synthesis pathway involving the condensation of a diamine containing an ether linkage with acetylacetone. In a related synthesis, 4,4'-(biphenyl-4,4'-diyldinitrilo)dipentan-2-one (H2L) is formed by the [1+2] condensation of 4,4'-diaminobiphenyl with 2,4-pentanedione in absolute ethanol. researchgate.net This reaction underscores a common strategy for creating symmetrical Schiff bases where a rigid or flexible linker connects two iminoketone moieties.

The synthesis of symmetrical Schiff bases can also be achieved through the condensation of substituted diamines with derivatives of salicylaldehyde. For instance, four new symmetrical Schiff bases were prepared from the reaction of 2,2′-diamino-6,6′-dibromo-4,4′-dimethyl-1,1′-biphenyl or 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl with 3,5-dichloro- or 5-nitro-salicylaldehyde. mdpi.com This method highlights the versatility of using different aromatic aldehydes and diamines to create a library of tetradentate Schiff base ligands. mdpi.com

Reactant 1Reactant 2Product
4,4'-Diaminobiphenyl2,4-Pentanedione4,4'-(Biphenyl-4,4'-diyldinitrilo)dipentan-2-one
2,2′-Diamino-6,6′-dibromo-4,4′-dimethyl-1,1′-biphenyl3,5-Dichloro-salicylaldehydeSymmetrical Schiff Base
2,2′-Diamino-4,4′-dimethyl-1,1′-biphenyl5-Nitro-salicylaldehydeSymmetrical Schiff Base

Derivatization via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org This reaction is particularly useful for derivatizing ketones like this compound to create α,β-unsaturated products. wikipedia.org

The core of the Knoevenagel condensation is the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The active hydrogen component typically has the form Z−CH2−Z or Z−CHR−Z, where Z is an electron-withdrawing group such as CO2R, COR, CN, or NO2. wikipedia.org These groups increase the acidity of the methylene protons, facilitating deprotonation by a mild base to form a reactive enolate. wikipedia.orgpurechemistry.org

A general scheme for the Knoevenagel condensation is as follows:

Step 1: Deprotonation: A base removes a proton from the active methylene compound to form a carbanion. purechemistry.org

Step 2: Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the ketone (or aldehyde). purechemistry.org

Step 3: Dehydration: The resulting aldol-type intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.

This methodology can be applied to synthesize a wide array of derivatives. For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) yields a conjugated enone. wikipedia.org While this example does not directly involve this compound, it illustrates the general principle that can be applied to introduce new functional groups and extend the conjugation of the molecule. The Knoevenagel condensation is a key step in the synthesis of various pharmaceuticals and polymers. purechemistry.org

Carbonyl CompoundActive Methylene CompoundCatalystProduct Type
Aldehyde or KetoneDiethyl malonate, Ethyl acetoacetate, etc.Weakly basic amineα,β-Unsaturated ketone
2-MethoxybenzaldehydeThiobarbituric acidPiperidineConjugated enone

One-Pot Multicomponent Reactions Incorporating Phenylamino (B1219803) Moieties

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more reactants in a single step. nih.gov This approach offers significant advantages, including reduced reaction times, simplified purification procedures, and increased atom economy, aligning with the principles of green chemistry. nih.gov

MCRs are particularly valuable for the synthesis of heterocyclic compounds. chemrevlett.comresearchgate.net For example, a novel series of 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides was synthesized via a one-pot MCR. ekb.eg This reaction involved an arylidene malononitrile, various methylarylketones, and sodium ethoxide in ethanol. ekb.eg The initial step was a Knoevenagel condensation to form the arylidene malononitrile, which then participated in the multicomponent reaction. ekb.eg

Another example is the synthesis of cyclopentatriazine derivatives through a multicomponent reaction of isatin (B1672199) or benzaldehydes, malononitrile, ethyl 2,4-dioxo-4-arylbutanoate, ammonium (B1175870) acetate, and hydrazonoyl chlorides in an aqueous medium. chemrevlett.com The use of a Ag/Fe3O4/SiO2@MWCNTs nanocomposite as a catalyst highlights the integration of nanotechnology with MCRs to enhance reaction efficiency. chemrevlett.com

These examples demonstrate the power of MCRs to assemble complex molecular scaffolds that can incorporate phenylamino functionalities, either as part of the initial building blocks or formed in situ. The versatility of MCRs allows for the creation of diverse libraries of compounds with potential applications in medicinal chemistry and materials science. nih.gov

Reaction TypeReactantsCatalystProduct
One-pot MCRArylidene malononitrile, Methylarylketones, Sodium ethoxide-2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides
One-pot MCRIsatin/Benzaldehydes, Malononitrile, Ethyl 2,4-dioxo-4-arylbutanoate, Ammonium acetate, Hydrazonoyl chloridesAg/Fe3O4/SiO2@MWCNTsCyclopentatriazine derivatives

Advanced Synthetic Protocols and Selectivity Control

Beyond the fundamental synthetic methodologies, advanced protocols and the precise control of selectivity are paramount in modern organic synthesis. These advanced strategies enable the efficient and targeted production of specific isomers and complex architectures of phenylimino-ketone derivatives.

Recent advancements in catalysis and reaction engineering have led to the development of highly selective synthetic routes. For instance, the use of specifically designed catalysts can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. While specific examples for this compound are not detailed in the provided context, the principles of asymmetric catalysis are broadly applicable.

Furthermore, the concept of dynamic covalent chemistry, which involves reversible bond formation, can be harnessed to control the synthesis of complex structures. An example of this is the combination of Knoevenagel polycondensation with a water-assisted dynamic Michael-addition-elimination process for the synthesis of vinylene-linked 2D covalent organic frameworks (COFs). nih.gov This "KMAE polymerization" utilizes a dynamic C=C bond exchange, allowing for error correction and leading to highly crystalline materials. nih.gov The addition of water was found to significantly accelerate the dynamic exchange, demonstrating how reaction conditions can be fine-tuned to achieve desired material properties. nih.gov Such advanced protocols, while demonstrated for COF synthesis, offer a conceptual framework for controlling the assembly of other complex molecules derived from iminoketone precursors.

The control of tautomeric forms is another critical aspect of selectivity. For the ligand di[4-(phenylimino)pentan-2-one] ether, it was observed to exist as the keto-imine tautomer in the solid state, while the ene-amine form is predominant in a DMSO solution. researchgate.netscispace.com This tautomeric equilibrium can be influenced by the solvent and other environmental factors, and understanding and controlling this behavior is crucial for its application in coordination chemistry, as different tautomers may exhibit different coordination properties.

Molecular Structure and Tautomerism in 4 Phenylimino 2 Pentanone Systems

Characterization of Tautomeric Forms

The keto-imine form is characterized by a carbonyl group (C=O) at the C-2 position and an imine or Schiff base group (C=N) at the C-4 position. tgc.ac.inlibretexts.org Electron ionization mass spectrometry studies suggest that in the gas phase, the compound primarily exists as this 4-imino-2-keto tautomer. researchgate.net This form is a classic representation of an α,β-unsaturated ketimine system.

The enol-imine tautomer results from the migration of a proton from the methyl group adjacent to the carbonyl (the α-carbon) to the carbonyl oxygen. This creates a hydroxyl group (-OH) and a carbon-carbon double bond (C=C), resulting in an enol moiety adjacent to the imine function. libretexts.orglibretexts.org Theoretical calculations on the related compound (Z)-4-(phenylamino)pent-3-en-2-one (the keto-amine form) have indicated that the enol-imine form is less stable than the keto-amine form. science.govscience.gov The stability of enol tautomers is generally lower than their keto counterparts due to the greater strength of a C=O double bond compared to a C=C double bond, though factors like conjugation and intramolecular hydrogen bonding can increase the enol form's stability. libretexts.org

The most studied tautomer of this system is the keto-amine form, also known as (Z)-4-(phenylamino)pent-3-en-2-one. science.govscience.gov This tautomer is formed via a 1,3-proton shift from the carbon adjacent to the imine nitrogen to the nitrogen atom itself. The resulting structure contains a secondary amine (-NH-) group and an α,β-unsaturated ketone system (a C=C bond conjugated with the C=O group). rsc.org This form is often referred to as an enaminone. rsc.org Studies have shown that this keto-amine form is stabilized by a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen, forming a six-membered pseudo-ring. science.govscience.gov Computational studies reveal that this keto-amine form is the most stable tautomer. science.govscience.gov

Table 1: Tautomeric Forms of 4-Phenylimino-2-pentanone

Tautomeric FormKey Functional GroupsStructural Features
Keto-Imine Carbonyl (C=O), Imine (C=N)Contains separate ketone and imine functionalities.
Enol-Imine Hydroxyl (-OH), C=C, Imine (C=N)Features an enol group adjacent to the imine.
Keto-Amine Carbonyl (C=O), C=C, Amine (-NH-)An enaminone structure with conjugation and intramolecular H-bonding.

Enol-Imine Tautomerism

Factors Influencing Tautomeric Equilibria in Solution and Solid State

The equilibrium between the keto-imine, enol-imine, and keto-amine tautomers is not static and can be significantly influenced by a variety of internal and external factors. numberanalytics.comnumberanalytics.com These include the solvent's properties, the physical state of the compound, temperature, and specific structural features of the molecule. numberanalytics.comsonar.ch

Solvent Effects : The polarity and hydrogen-bonding capability of the solvent play a critical role. mdpi.comresearchgate.net

Polarity : Polar solvents can shift the equilibrium. sonar.ch For many Schiff bases, an increase in solvent polarity stabilizes the more polar keto tautomer. sonar.chorientjchem.org For instance, in related 2-hydroxy Schiff bases, the amount of the keto tautomer increases significantly when moving from a non-polar solvent like toluene (B28343) to a polar protic solvent like methanol (B129727). sonar.ch

Hydrogen Bonding : Polar protic solvents, such as alcohols, can form intermolecular hydrogen bonds with the tautomers, which can stabilize the keto form. sonar.ch Conversely, in some systems, the enol form predominates in non-polar solvents where stabilizing intramolecular hydrogen bonds remain intact. researchgate.net In a study of a related Schiff base, the (E)-enol-imine tautomer was found to be dominant in freshly prepared solutions, but the keto-amine population increased over time in the presence of hydrogen-bond donor/acceptor species. nih.gov

Physical State : The tautomeric equilibrium can differ between the solid state and solution. In the solid state, intermolecular interactions in the crystal lattice can favor one tautomer over others. For example, some Schiff bases that exist primarily in the enol form in dilute solution are found to be predominantly in the keto form in the solid state due to molecular aggregation. researchgate.net

Temperature : Temperature can affect the position of the tautomeric equilibrium by altering the kinetic energy of the molecules and influencing the thermodynamic stability of the different forms. numberanalytics.com

Structural Effects : Intramolecular hydrogen bonding is a key stabilizing factor, particularly for the keto-amine tautomer of this compound, which features a strong N-H···O=C bond. science.govscience.gov Conjugation also plays a role; the keto-amine form benefits from a conjugated π-system (C=C-C=O), which contributes to its stability. libretexts.org

Table 2: Example of Solvent Effect on Tautomeric Constant (KT = [keto]/[enol]) for a Structurally Related Naphthyl Schiff Base

SolventTautomeric Constant (KT)% Keto Form
Toluene0.1211%
Acetonitrile0.2218%
Methanol (MeOH)0.6340%

Data adapted from a study on a related 2-hydroxy-1-naphthyl Schiff base to illustrate the principle of solvent effects. sonar.ch

Proton Transfer Mechanisms in Related Schiff Bases

The interconversion between tautomers occurs via proton transfer, a fundamental reaction that can be catalyzed by acids or bases. byjus.comrsc.org In Schiff base systems, proton transfer can occur intramolecularly or be mediated by solvent molecules.

The mechanism for tautomerization, such as imine-enamine conversion, often proceeds through stepwise acid- or base-catalyzed pathways rather than a concerted intramolecular 1,3-proton transfer. rsc.org

Base-Catalyzed Mechanism : In a base-catalyzed process, a base removes a proton from the α-carbon to form a resonance-stabilized enolate anion. Subsequent protonation of this intermediate at a different site (e.g., the nitrogen atom) yields the tautomer. libretexts.org

Acid-Catalyzed Mechanism : Under acidic conditions, the process typically begins with the protonation of an atom, such as the imine nitrogen or carbonyl oxygen. This is followed by the removal of a proton from the α-carbon by a base (like a solvent molecule) to form the new tautomer. libretexts.org

A significant mechanism in many Schiff bases is Excited-State Intramolecular Proton Transfer (ESIPT) . mdpi.com In this process, upon absorption of light, the molecule is promoted to an electronic excited state where the acidity and basicity of different parts of the molecule change, facilitating a very rapid intramolecular proton transfer. mdpi.commdpi.com This often results in the formation of an excited keto-tautomer from a ground-state enol-tautomer, which then emits light (fluorescence) at a longer wavelength (a large Stokes shift) upon returning to the ground state. sonar.chmdpi.com This photophysical property is characteristic of many Schiff bases and is sensitive to their molecular environment. mdpi.com

Reaction Mechanisms and Pathways of 4 Phenylimino 2 Pentanone

Fundamental Organic Transformations Involving the Imine Moiety

The imine group in 4-phenylimino-2-pentanone can undergo several fundamental reactions, including hydrolysis to its parent carbonyl and amine, and reduction to a secondary amine.

The formation of an imine is a reversible reaction. Consequently, this compound can be hydrolyzed back to its constituent ketone (2-pentanone) and primary amine (aniline) upon treatment with water, a reaction typically accelerated by an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The mechanism for acid-catalyzed hydrolysis is the exact reverse of imine formation. masterorganicchemistry.com

The process begins with the protonation of the imine nitrogen, which forms a more electrophilic iminium ion. Water then acts as a nucleophile, attacking the iminium carbon. masterorganicchemistry.com A series of proton transfers follows, leading to a carbinolamine intermediate. Subsequent protonation of the nitrogen atom turns the amino group into a better leaving group, which is then eliminated to yield the protonated ketone (an oxonium ion) and the amine. masterorganicchemistry.com Final deprotonation of the oxonium ion regenerates the ketone and the acid catalyst. masterorganicchemistry.com The equilibrium of this reaction is driven towards hydrolysis by using a large excess of water. masterorganicchemistry.com In some cases, the hydrolysis of related enaminones can occur rapidly, even during recrystallization from solvents like methanol (B129727). cas.cz

Table 1: Steps in Acid-Catalyzed Imine Hydrolysis

Step Description
1 Protonation of the imine nitrogen to form an iminium ion. masterorganicchemistry.com
2 Nucleophilic attack by water on the iminium carbon. masterorganicchemistry.com
3 Proton transfer from the oxygen to the nitrogen, forming a carbinolamine. masterorganicchemistry.com
4 Protonation of the amino group, making it a good leaving group.
5 Elimination of the amine to form a protonated ketone (oxonium ion). masterorganicchemistry.com

| 6 | Deprotonation of the oxonium ion to yield the final ketone. masterorganicchemistry.com |

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This process involves the in-situ formation of an imine, such as this compound, followed by its immediate reduction to the corresponding amine. masterorganicchemistry.comyoutube.com This one-pot procedure is advantageous as it avoids the isolation of the intermediate imine and prevents side reactions like the multiple alkylation of amines. masterorganicchemistry.com

Hydrolysis Pathways of Imine Bonds

Advanced Mechanistic Studies of Related Ketones and Imines

The structural similarity of this compound to other well-studied ketones and imines allows for predictions of its behavior in more advanced chemical processes, such as photochemical reactions and intramolecular rearrangements.

The photochemical behavior of aliphatic ketones is often characterized by the Norrish reaction. wikipedia.org The Norrish Type II reaction is a prominent photochemical pathway for 2-pentanone, the ketone precursor to this compound. scholarsresearchlibrary.comresearchgate.net This intramolecular reaction occurs when the molecule absorbs UV light, promoting the carbonyl oxygen to an excited state. acs.org The excited oxygen then abstracts a hydrogen atom from the γ-carbon (gamma-carbon) through a six-membered cyclic transition state, forming a 1,4-biradical intermediate. wikipedia.orgscholarsresearchlibrary.comresearchgate.net

This biradical can then undergo one of two main secondary reactions:

Fragmentation (β-scission): The Cα-Cβ bond cleaves to produce an enol (propen-2-ol, which tautomerizes to acetone) and an alkene (ethylene). wikipedia.orgscholarsresearchlibrary.comacs.org

Intramolecular Recombination: The two radical centers can combine to form a cyclobutane (B1203170) derivative (the Norrish-Yang reaction). wikipedia.org

Theoretical studies on the gas-phase elimination of 2-pentanone confirm that the process is a concerted reaction dominated by the γ-hydrogen abstraction and the cleavage of the Cα-Cβ bond. scholarsresearchlibrary.comresearchgate.net

Table 2: Major Photodissociation Products of 2-Pentanone via Norrish Type II Reaction

Reactant Primary Intermediate Major Products

While specific studies on this compound are limited, the structural analogy suggests it could undergo similar photochemical transformations involving the abstraction of a γ-hydrogen by the excited imine nitrogen.

The presence of both an imine and a flexible alkyl chain in this compound allows for the possibility of intramolecular reactions. Such reactions are particularly favorable when they result in the formation of stable five- or six-membered rings. masterorganicchemistry.com

Research on related systems has demonstrated various intramolecular transformations of imines. For instance, imine-BH₃ adducts can undergo a 1,3-hydride shift, which has been shown through experimental and computational studies to likely occur via a bimolecular pathway under mild conditions. rsc.org Other examples include nickel-catalyzed intramolecular hydroalkenylation of imines with alkenes to synthesize cyclic allylic amines. acs.org This reaction proceeds through an oxidative cyclization to form a nickelacycle intermediate. acs.org Similarly, intramolecular allylation of imines can occur through the intermediacy of 2-azaallyl anions, leading to the formation of cyclic amino compounds. acs.org These studies highlight the potential for the imine moiety within this compound to participate in cyclization reactions, given the appropriate reagents and conditions.

Gas Phase Elimination Reactions (e.g., Norrish Type II for 2-Pentanone)

Cascade Reactions and Complex Organic Transformations Initiated by Imine Formation

Imines and their protonated forms, iminium ions, are powerful intermediates for initiating cascade reactions. numberanalytics.comnih.gov These reactions involve multiple, sequential bond-forming events within a single synthetic operation, allowing for the rapid construction of complex molecular architectures from simple starting materials. nih.govstolichem.com

The formation of an iminium ion from an imine like this compound can trigger a cascade by creating a highly electrophilic center. This can be trapped by a variety of intramolecular or intermolecular nucleophiles. nih.govnih.gov For example, novel cascade reactions have been developed where iminium ions are generated and subsequently trapped by nucleophiles like allylsilanes, cyanide ions, or hydride donors. nih.govnih.gov This strategy has been successfully applied to the stereoselective synthesis of complex nitrogen-containing heterocyclic frameworks, such as quinolizidines and indolizidines, in a one-pot process that forms multiple rings and new chemical bonds. nih.govnih.gov The design of these cascades relies on controlling the reactivity of the functional groups in the acyclic precursors to achieve the desired cyclization pathway. nih.gov

Table 3: Generalized Iminium Ion Cascade Reaction Sequence

Step Process Description
1 Imine/Iminium Ion Formation An aldehyde/ketone reacts with an amine to form an imine, which is then protonated or activated to an iminium ion. nih.gov
2 Initiation of Cascade An intramolecular nucleophile attacks the iminium ion, forming the first ring. nih.gov
3 Propagation/Further Cyclization The product of the initial cyclization contains a new reactive site (e.g., another iminium ion) that undergoes further reaction. nih.gov

| 4 | Termination | The cascade is terminated by the addition of a final nucleophile (e.g., cyanide, hydride) to the last electrophilic center. nih.govnih.gov |

This approach demonstrates the utility of imines as key initiators for complex transformations, enabling the efficient synthesis of biologically relevant molecules. nih.gov

Coordination Chemistry of 4 Phenylimino 2 Pentanone As a Ligand

Ligand Design and Coordination Modes

The coordination behavior of 4-Phenylimino-2-pentanone is dictated by its molecular structure, which facilitates its function as a chelating agent.

This compound typically acts as a bidentate ligand, coordinating to a metal center through the imine nitrogen and the carbonyl oxygen atom. doubtnut.comsavemyexams.com This N,O donor set allows the formation of a stable six-membered chelate ring with the metal ion. chemrj.orgshivajichk.ac.in

In many documented complexes, two molecules of the deprotonated ligand (4-phenylimino-2-pentanoato) bind to a single metal ion, resulting in a complex with an N2O2 coordination sphere. This arrangement is common for divalent transition metal ions like copper(II), which forms a neutral complex with the formula [Cu(C11H12NO)2]. nist.gov The coordination through the N2O2 system is a recurring theme in the chemistry of related Schiff base ligands, leading to stable, often square planar or tetrahedral, geometries around the metal center. researchgate.net

The formation of a chelate ring by this compound upon coordination to a metal ion is a key factor in the stability of the resulting complexes. This phenomenon, known as the chelate effect, describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a similar complex with non-chelating (monodentate) ligands. libretexts.orglibretexts.orgebsco.com The formation of the stable five- or six-membered ring structure minimizes strain and is entropically favored. shivajichk.ac.inlibretexts.org

Denticity and Donor Atom Systems (e.g., N2O2 Coordination)

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of this compound and related Schiff bases are typically synthesized by reacting the ligand with a metal salt, such as a chloride or acetate, in a solvent like ethanol (B145695) or methanol (B129727). bhu.ac.inljmr.lyjocpr.com The reaction mixture is often refluxed to ensure completion. bhu.ac.inljmr.ly For example, the preparation of Co(II), Ni(II), Cu(II), and Cd(II) complexes often involves mixing an ethanolic solution of the respective metal chloride with an ethanolic solution of the Schiff base in a 1:2 metal-to-ligand molar ratio. bhu.ac.in The resulting solid complexes can then be filtered, washed, and dried. jocpr.com The formation of these complexes is often indicated by a color change and the precipitation of the product. bhu.ac.in

General Synthetic Procedure: An ethanolic solution of the metal salt (e.g., CoCl2·6H2O, NiCl2·6H2O, CuCl2·2H2O, or CdCl2·H2O) is added to a stirred ethanolic solution of this compound. The molar ratio is typically 1:2 (metal:ligand). The mixture is then heated under reflux for several hours, during which the complex precipitates. The solid product is collected by filtration, washed with ethanol, and dried in a desiccator. bhu.ac.inljmr.ly

The interaction between this compound and metal ions is extensively studied using various spectroscopic and electrochemical techniques to elucidate the structure and bonding within the complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. In the IR spectrum of the free ligand, a strong band corresponding to the C=N (imine) stretching vibration is observed. Upon complexation, this band typically shifts to a lower frequency, indicating the coordination of the imine nitrogen to the metal center. researchgate.net Similarly, the C=O (carbonyl) stretching vibration also shifts, confirming the involvement of the carbonyl oxygen in coordination. chemrj.org The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. chemrj.org

Electronic (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the geometry of the metal complexes. The spectra of the complexes show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. For instance, Cu(II) complexes often exhibit broad d-d transition bands in the visible region, which are indicative of a square-planar or distorted octahedral geometry. researchgate.netredalyc.org Ni(II) complexes can show multiple bands characteristic of an octahedral geometry, while Co(II) complexes may display bands suggesting either tetrahedral or octahedral coordination depending on the specific complex. jocpr.comredalyc.orgnih.gov

Electrochemical Investigations: Cyclic voltammetry (CV) is employed to study the redox properties of the metal complexes. sci-hub.se These studies can reveal metal-centered redox processes (e.g., Cu(II)/Cu(I)) and can be influenced by the ligand environment. researchgate.netsci-hub.se The phenylimino group, with its aromatic conjugation, can enhance the electrochemical activity in these metal complexes. The redox potentials of the complexes provide insight into the electronic effects of the ligand on the metal center. mdpi.com

Table 1: Selected Spectroscopic Data for Metal Complexes of Schiff Base Ligands This table provides representative data for analogous Schiff base complexes, illustrating typical shifts and transitions observed upon complexation.

Complex Typeν(C=N) (cm⁻¹)ν(C=O) (cm⁻¹)Electronic Transitions (nm)Geometry
Free Ligand ~1630~1700--
[Cu(L)₂] ~1605~1675~620-640Square Planar researchgate.net
[Ni(L)₂(H₂O)₂] ~1610~1680Multiple bandsOctahedral redalyc.org
[Co(L)₂] ~1608~1678Multiple bandsTetrahedral/Octahedral jocpr.com

Note: 'L' represents the deprotonated 4-phenylimino-2-pentanoato ligand. Data is illustrative based on similar Schiff base complexes.

Preparation of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Cd(II) Complexes)

Theoretical Approaches to Metal-Ligand Bonding and Geometries

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the electronic structure, bonding, and geometry of this compound complexes. researchgate.netscirp.org

DFT calculations can be used to optimize the molecular geometries of the ligand and its metal complexes. researchgate.netufv.br These calculations often show good agreement with experimental data, such as those obtained from X-ray crystallography, and can predict bond lengths and angles with high accuracy. researchgate.net Theoretical frequency calculations can aid in the assignment of vibrational bands observed in IR spectra, confirming the coordination modes. rsc.org

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic properties and reactivity of the complexes. scirp.orgufv.br The energy gap between the HOMO and LUMO can be related to the chemical reactivity and the electronic transitions observed in the UV-Vis spectra. researchgate.net Theoretical studies have also been employed to investigate the strength of intramolecular hydrogen bonds and analyze charge transfer properties within these types of molecules. researchgate.net These computational approaches are invaluable for rationalizing observed properties and guiding the design of new complexes with specific electronic or geometric features. scirp.orgufv.br

Catalytic Applications of 4 Phenylimino 2 Pentanone Derived Ligands

Role of Imine-Based Ligands in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis. researchgate.net Within this field, ligands are crucial for modulating the activity, selectivity, and stability of the metal center. d-nb.info Imine-based ligands, including those derived from 4-phenylimino-2-pentanone, are particularly versatile due to their straightforward synthesis, stability, and tunable electronic and steric characteristics. alfachemic.com They can act as simple spectator ligands, influencing the metal's reactivity, or they can participate directly in the catalytic cycle through cooperative mechanisms. alfachemic.comrsc.org

A sophisticated paradigm in catalysis is metal-ligand cooperation (MLC), where the ligand is not a passive scaffold but an active participant in bond-breaking and bond-forming steps. rsc.org This cooperation can manifest in several ways, often involving a change in the ligand's structure during the reaction. mdpi.com Pincer-type ligands, for example, can undergo aromatization-dearomatization sequences to facilitate bond activation without a formal change in the metal's oxidation state. mdpi.comacs.org This process allows the ligand to accept or donate protons and electrons, working in concert with the metal center to activate substrates like H₂. acs.orgacs.org

Transfer hydrogenation (TH) is a powerful method for the reduction of unsaturated functional groups, such as the carbonyl in ketones, using readily available hydrogen donor molecules like isopropanol (B130326) instead of high-pressure H₂ gas. rsc.org Metal complexes featuring imine-based ligands have emerged as highly effective catalysts for this transformation. scispace.comacs.org

Iron and manganese complexes with amine(imine)diphosphine or bifunctional N-H ligands have shown high activity in the transfer hydrogenation of a wide range of ketones and imines. rsc.orgscispace.com The mechanism is often proposed to proceed via an "outer-sphere" pathway, where the catalyst, having been converted to a metal-hydride species, facilitates a concerted transfer of a hydride from the metal and a proton from the ligand (or the isopropanol solvent) to the ketone substrate. rsc.orgscispace.com The bifunctional nature of the ligand, which can participate in proton transfer, is often crucial for high catalytic activity. rsc.org

Anionic iridium complexes with bifunctional ligands have also proven to be general and highly efficient catalysts for the transfer hydrogenation of ketones and imines using methanol (B129727) as the hydrogen source under base-free conditions. acs.orgorganic-chemistry.org This system tolerates a variety of functional groups, including nitro, cyano, and ester groups. acs.org

Table 1: Performance of Imine-Based Catalysts in Transfer Hydrogenation of Ketones
Catalyst SystemSubstrateHydrogen SourceConditionsYieldReference
Mn(I) complex with N-((1H-benzimidazol-2-yl)methyl)aniline ligandAcetophenone2-PropanolBase, 80 °CHigh rsc.org
Iron complex with amine(imine)diphosphine ligandAcetophenone2-PropanolBase, 25 °C>99% scispace.com
[CpIr(2,2'-bpyO)(OH)][Na]N-benzylideneanilineMethanol66 °C, 12 h81% acs.org
[CpIr(2,2'-bpyO)(OH)][Na]4-MethoxyacetophenoneMethanol66 °C, 12 h96% organic-chemistry.org

Ligand-Metal Cooperation in Catalytic Cycles

Applications in Organic Transformation Reactions

Beyond reductions, ligands derived from this compound and related structures are instrumental in a variety of catalytic reactions that form the bedrock of modern organic synthesis, including the functionalization of C-H bonds and the construction of carbon-carbon bonds.

The direct functionalization of otherwise inert C-H bonds is a primary goal in synthetic chemistry for improving atom and step economy. A powerful strategy to achieve regiocontrol in these reactions is the use of directing groups, which position a metal catalyst near a specific C-H bond. nih.govrsc.org Imine groups are effective directing groups; the nitrogen atom coordinates to the metal, facilitating the cyclometalation and subsequent activation of an ortho C-H bond on an aromatic ring or a C(sp³)–H bond in an aliphatic chain. rsc.orgfrontiersin.org

A significant advancement in this area is the use of transient directing groups. rsc.org In this approach, the imine is formed in situ from a ketone (such as 2-pentanone) and an amine. This transient imine then directs the C-H activation event and is subsequently hydrolyzed during workup, eliminating the need for separate steps to install and remove the directing group. rsc.org This strategy has been successfully applied to the palladium-catalyzed C(sp³)–H activation of ketones and amines using amino acids as the transient directing group source. nih.gov Similarly, rhodium complexes can catalyze the C-H activation of imines formed in situ, leading to the synthesis of complex heterocyclic structures. rsc.org

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are indispensable tools for forming C-C bonds. eie.grmdpi.com The design of the ligand is critical to the success of these reactions, as it influences the key mechanistic steps of oxidative addition and reductive elimination. mdpi.com Imine-based ligands have been successfully employed in various cross-coupling systems. alfachemic.comsioc-journal.cn

Palladium complexes bearing ferrocenylimine ligands have been developed as effective and air-stable precatalysts for both Mizoroki-Heck and Suzuki-Miyaura couplings. mdpi.com These catalysts show good activity for a range of substrates, including challenging aryl chlorides and substituted olefins. mdpi.com Similarly, ruthenium(II) complexes with mixed phosphine (B1218219) and imine ligands serve as efficient precursors for Suzuki-type reactions. researchgate.net In these systems, the Ru(II) precatalyst is believed to generate a catalytically active Ru(0) species in situ. researchgate.net Cobalt complexes with phenoxy-imine (FI) ligands have also been shown to be effective for C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling, highlighting the utility of first-row transition metals in this chemistry. nih.gov

Table 2: Application of Imine-Ligated Catalysts in Cross-Coupling Reactions
Catalyst SystemReaction TypeSubstratesKey FeaturesReference
Palladium(II) Ferrocenylimine ComplexesSuzuki-Miyaura & HeckAryl halides, boronic acids, olefinsAir-stable precatalysts, good activity for aryl chlorides. mdpi.com
Ruthenium(II) Phosphine-Imine ComplexesSuzuki-MiyauraAryl halides, boronic acidsEfficient mixed-ligand system, in-situ generation of active species. researchgate.net
Cobalt(II) Phenoxy-Imine ComplexesSuzuki-Miyaura (Csp²-Csp³)Alkyl bromides, arylboronic estersUtilizes an earth-abundant metal, proceeds via radical intermediates. nih.gov
Palladium(II) Thiosemicarbazone ComplexesSuzuki-Miyaura & HeckAryl bromides/chlorides, phenylboronic acidPhosphane-free conditions, good stability. eie.gr

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. uliege.beresearchgate.net Imines are frequently generated as key electrophilic intermediates in a vast number of MCRs. nih.govuliege.be The reaction typically begins with the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine. nih.gov

This in-situ-generated imine can then be activated by an acid or a metal catalyst, rendering it highly susceptible to nucleophilic attack by the third (or fourth) component. nih.gov The Mannich reaction, for example, is a classic three-component reaction between an aldehyde, an amine, and an enolizable carbonyl compound, where the key step is the addition of an enol to an iminium ion. nih.gov Other prominent MCRs that proceed through imine intermediates include the Ugi and Castagnoli-Cushman reactions, which provide rapid access to complex amides and lactams, respectively. rsc.org The versatility and reactivity of the imine intermediate make it a central building block in combinatorial chemistry and the synthesis of diverse molecular libraries. uliege.bersc.org

Cross-Coupling Reactions

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to reduce environmental impact by designing efficient, reusable catalysts that operate under mild, eco-friendly conditions. researchgate.netdiva-portal.org Ligands derived from this compound, a β-ketoimine formed from the condensation of aniline (B41778) and acetylacetone (B45752), have shown potential in advancing this goal. iucr.org These ligands, often abbreviated as "PhonyH" derivatives, are valuable because they can form stable complexes with various transition metals, including earth-abundant metals like copper, iron, and cobalt, which are preferred for sustainable applications over their expensive and toxic precious metal counterparts. iucr.org The focus on sustainability encompasses the entire lifecycle of the catalyst, from the synthesis of the ligand itself to its application and recovery.

A significant step towards sustainability is the development of environmentally friendly procedures for creating the ligands. Research has demonstrated an eco-friendly synthesis of 4-(Phenylamino)pent-3-en-2-one using a heterogeneous and recyclable catalyst. researchgate.net This method employs a ZnCl₂/Natural Phosphate catalyst in ethanol (B145695), a relatively green solvent, at a mild temperature of 35 °C. researchgate.net The catalyst demonstrates good reusability, a key principle of green chemistry. researchgate.net

Catalyst Reusability in the Synthesis of 4-(Phenylamino)pent-3-en-2-one researchgate.net
CatalystReaction Time (h)Temperature (°C)SolventCycleYield (%)
ZnCl₂/Natural Phosphate235Ethanol198
ZnCl₂/Natural Phosphate235Ethanol297
ZnCl₂/Natural Phosphate235Ethanol395

In the realm of catalytic applications, the emphasis is on using these ligands in systems that promote green chemical transformations. A major area of interest is oxidation catalysis using molecular oxygen from the air as the ultimate oxidant, which is an environmentally benign and cost-effective approach. iucr.org Complexes of first-row transition metals such as copper(II) with β-ketoiminate ligands are actively studied for their ability to catalyze the aerobic oxidation of substrates like phenols. iucr.orgrsc.org

Another key strategy for building sustainable catalytic systems is the immobilization of homogeneous catalysts onto solid supports, which combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones. researchgate.netnih.gov For instance, copper(II) acetylacetonate, a direct precursor to the ligand system , has been successfully anchored onto activated carbon. researchgate.net This creates a robust, heterogeneous catalyst that can be easily recovered and reused, for example, in aziridination reactions. researchgate.net The use of earth-abundant and non-toxic iron in developing recyclable catalysts is also a promising avenue, with applications in important organic transformations like cycloaddition reactions. springernature.comsemanticscholar.orgnih.gov

The table below summarizes various approaches toward developing sustainable catalytic systems involving this compound derived ligands or their close precursors, highlighting the adherence to green chemistry principles.

Approaches to Sustainable Catalytic Systems
Catalytic System FocusLigand/PrecursorMetalSustainable Feature(s)Target Reaction TypeReference
Ligand Synthesis4-(Phenylamino)pent-3-en-2-oneZinc (in catalyst)Heterogeneous, recyclable catalyst; Mild conditionsCondensation researchgate.net
Aerobic Oxidationβ-ketoiminatesCopper(II)Use of O₂ as oxidant; Earth-abundant metalPhenol Oxidation iucr.org
HeterogenizationAcetylacetonateCopper(II)Immobilized on activated carbon; RecyclableAziridination researchgate.net
Aqueous CatalysisDiketoneCopper(II)Use of aqueous ammonia; Mild conditionsC-N Coupling (Amination) researchgate.net
Chemical RecyclingPyridine(diimine)IronEarth-abundant metal; Catalyst reuse for deoligomerizationCycloaddition/Oligomerization springernature.comsemanticscholar.org

Computational and Theoretical Studies of 4 Phenylimino 2 Pentanone

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in understanding the electronic structure and related properties of molecules like 4-phenylimino-2-pentanone.

Density Functional Theory (DFT) Applications to Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to determine the optimized geometry and other structural parameters of this compound.

DFT calculations, often performed with specific basis sets like B3LYP/6-31+g(d), provide detailed information about bond lengths, bond angles, and dihedral angles. researchgate.netscholarsresearchlibrary.com For instance, in a study on related quinoline (B57606) carboxylate derivatives, DFT geometry optimization revealed changes in the dihedral angles between ring systems after optimization, indicating the most stable spatial arrangement of the molecule. mdpi.com These computational findings are often correlated with experimental data, such as that from single crystal X-ray diffraction, to validate the theoretical model. mdpi.com

Below is a representative table showcasing the type of data obtained from DFT calculations for a molecule similar in complexity to this compound.

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value (DFT)
Bond Length CC--1.40 Å
Bond Angle CCC-120.0°
Dihedral Angle NCCO180.0°

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for organic molecules.

Computational Analysis of Reaction Mechanisms and Energy Profiles

Computational analysis is crucial for understanding the step-by-step process of chemical reactions, including the identification of transition states and the determination of energy barriers. smu.edu

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. beilstein-journals.org Characterizing this state is fundamental to understanding the reaction mechanism. Computational methods, such as DFT, are used to locate and characterize transition state structures. scholarsresearchlibrary.comrsc.org For example, in the study of the elimination of 2-pentanone, a related ketone, a six-membered cyclic transition state was identified. researchgate.netscholarsresearchlibrary.com The geometry of this transition state, including the partial formation and breaking of bonds, provides a detailed picture of the reaction pathway. scholarsresearchlibrary.com The analysis of vibrational frequencies is also performed to confirm that the identified structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency.

Once the stationary points on the potential energy surface (reactants, transition states, and products) are located, kinetic and thermodynamic parameters can be derived. mdpi.comrsc.org These parameters provide quantitative information about the feasibility and rate of a reaction.

Kinetic Parameters: The activation energy (Ea) is a key kinetic parameter that can be calculated from the energy difference between the reactants and the transition state. mdpi.com A lower activation energy implies a faster reaction. For the elimination of 2-pentanone, the calculated energy barrier was found to be 56.13 kcal mol-1. scholarsresearchlibrary.com

Thermodynamic Parameters: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computed. mdpi.comnzdr.runist.gov These values determine the spontaneity and equilibrium position of a reaction. For instance, a negative ΔG indicates a spontaneous reaction. In the computational study of 2-pentanone elimination, the reaction was found to be endothermic. researchgate.netscholarsresearchlibrary.com

The following table provides an example of calculated kinetic and thermodynamic parameters for a hypothetical reaction of this compound.

ParameterValueUnit
Activation Energy (Ea)50kcal/mol
Enthalpy of Reaction (ΔH)15kcal/mol
Gibbs Free Energy of Reaction (ΔG)5kcal/mol

Note: These values are for illustrative purposes.

Transition State Characterization

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of molecules. slideshare.netschrodinger.com

Conformational Analysis of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucsb.edusapub.org For a flexible molecule like this compound, identifying the most stable conformer (the one with the lowest energy) is crucial as it often corresponds to the most populated state and can dictate the molecule's reactivity. sapub.org

Computational methods can systematically or randomly alter torsional angles to generate a multitude of conformers. ucsb.edu The energy of each conformer is then calculated using force fields or quantum mechanical methods to identify the global minimum energy structure. ucsb.edu Factors such as steric hindrance play a significant role in determining the relative stability of different conformations. sapub.org For example, in substituted cyclohexanes, equatorial substitution is generally more stable than axial substitution due to the avoidance of unfavorable 1,3-diaxial interactions. sapub.org Similar principles apply to the conformational analysis of this compound, where the relative orientations of the phenyl ring, the imine group, and the pentanone backbone are explored to find the most stable arrangement. Software like OMEGA is widely used for generating conformer ensembles. eyesopen.com

Ligand-Metal Interaction Simulations in Coordination Chemistry

The study of this compound and its analogues in coordination chemistry heavily relies on computational simulations to predict and understand the interactions between the ligand and various metal ions. While specific, in-depth simulation studies exclusively focused on this compound complexes are not extensively detailed in publicly available literature, the theoretical approaches applied to similar Schiff base ligands derived from acetylacetone (B45752) provide a clear framework for how such interactions are modeled. sphinxsai.combohrium.comscience.gov

For Schiff bases derived from acetylacetone and anilines, theoretical studies often investigate the coordination through the imine nitrogen and the enolic oxygen. bohrium.com Simulations can predict the stability of these metal-ligand bonds and the electronic structure of the complex, including the distribution of frontier molecular orbitals (HOMO and LUMO). bohrium.com This information is crucial for understanding the reactivity and potential applications of these complexes in areas like catalysis and materials science. sphinxsai.com

In the context of this compound, simulations would explore its binding to various metal ions, predicting the preferred coordination modes and the resulting stereochemistry. These theoretical calculations are essential for interpreting experimental data from spectroscopic and crystallographic analyses and for designing new complexes with desired properties.

Advanced Theoretical Approaches in Physical and Organic Chemistry

Advanced theoretical and computational methods are pivotal in understanding the intrinsic properties of this compound. These approaches, primarily rooted in quantum chemistry, allow for the detailed investigation of its molecular structure, stability, and reactivity.

One of the key theoretical aspects studied for compounds like this compound is keto-enol tautomerism. bohrium.com This compound, a β-ketoimine, can exist in equilibrium between its keto-imino and enol-imine forms. Computational models, particularly DFT, are used to calculate the relative energies of these tautomers to determine which form is more stable in the gas phase and in different solvents. bohrium.com These calculations can also elucidate the transition state and energy barrier for the tautomerization process.

Furthermore, computational chemistry provides insights into the electronic characteristics of the molecule. A notable example is the calculation of the Calculated Reduction Energy (CRE). For this compound, a CRE value has been determined using the Turbomole Version 5 program. google.com The CRE, which represents the energy difference between the neutral molecule and its radical anion, is a key descriptor of the molecule's electron affinity and its potential role in redox processes. google.com This specific value is significant for applications such as predicting the compound's efficacy as a catalyst in peroxide decomposition. google.com

DFT calculations for this compound and related 4-arylimino-2-pentanones have been performed, indicating the application of these advanced methods to understand their spectroscopic and electronic properties. rsc.org These theoretical studies are fundamental for correlating the molecular structure with observed chemical behavior and for guiding the synthesis of new derivatives with tailored functionalities.

Advanced Spectroscopic Characterization of 4 Phenylimino 2 Pentanone and Its Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and analyzing the chemical bonds within 4-Phenylimino-2-pentanone.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups of this compound. The formation of the Schiff base is confirmed by the appearance of a distinct absorption band for the imine (C=N) group, typically observed in the range of 1615-1530 cm⁻¹. internationaljournalcorner.com Specifically, a sharp band around 1600 cm⁻¹ is assigned to the ν(–C=N–H) stretching mode of the azomethine group. ajol.info In complexes, the shifting of the ν(-HC=N) band, which appears at 1595.44 cm⁻¹ in the free ligand, indicates the involvement of the imine nitrogen in coordination to a metal center. wjir.org

Other significant bands include those for the carbonyl group (C=O), C=C bonds, methyl group stretching (CH₃), and C-H bonds, which are all identifiable in the FTIR spectrum. wjir.org The presence of a strong intramolecular hydrogen bond between the NH group and the carbonyl group is indicated by a broad band in the ¹H NMR spectrum, a feature that complements the interpretation of FTIR data. cas.cz

Table 1: Key FTIR Spectral Data for this compound and Related Schiff Bases

Functional Group Wavenumber (cm⁻¹) Reference
Imine (C=N) 1615-1530 internationaljournalcorner.com
Azomethine (–C=N–H) ~1600 ajol.info
Imine (-HC=N) 1595.44 wjir.org
Carbonyl (C=O) Varies wjir.org
C=C Varies wjir.org
Methyl (CH₃) stretch Varies wjir.org
C-H Varies wjir.org

Raman spectroscopy offers complementary information to FTIR, particularly in the analysis of non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not extensively detailed in the provided context, the technique is valuable for studying the C=N and C=C skeletal vibrations, which are often strong in Raman spectra. The analysis of Raman spectra can provide insights into the molecular symmetry and the nature of the chemical bonding within the phenyl and pentanone moieties of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise structure of this compound by providing information about the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy of this compound and its derivatives reveals distinct signals for different proton environments. In the ¹H NMR spectrum of substituted 4-phenylamino-3-penten-2-ones in CDCl₃, the methine proton signal appears around δ 5.16 ± 0.12, showing little influence from substituents on the phenyl ring. cas.cz A significant downfield shift to δ 12.42 ± 0.07 is observed for the NH proton, which is indicative of a strong intramolecular hydrogen bond with the carbonyl group. cas.cz The absence of a methylene (B1212753) group signal confirms the enamino tautomer as the predominant form. cas.cz The aromatic protons of the phenyl group typically appear in the range of δ 6.55–7.20.

Table 2: ¹H NMR Spectral Data for this compound and its Analogues

Proton Type Chemical Shift (δ, ppm) Solvent Reference
Methine (=CH) 5.16 ± 0.12 CDCl₃ cas.cz
NH 12.42 ± 0.07 CDCl₃ cas.cz
Aromatic (Ar-H) 6.55–7.20 -
Methyl (CH₃) 0.93 (t) -
Methyl (CH₃) 1.17 (d) -
Methylene (CH₂) 1.35–1.60 (m) -
N-CH 3.45–3.47 (sextet) -

¹³C NMR spectroscopy provides detailed information about the carbon framework of this compound. The spectra show distinct peaks for each carbon atom in the molecule, allowing for the complete assignment of the carbon skeleton. weebly.com For related N-(pentan-2-yl)aniline, the ¹³C NMR spectrum shows signals for the methyl carbons (δ 14.5, 21.2), methylene carbon (δ 19.7), the N-C carbon (δ 48.6), and the aromatic carbons (δ 113.5–148.3). The carbonyl carbon of the pentanone moiety would be expected to appear significantly downfield. The use of techniques like DEPT-135 and HSQC can aid in the definitive assignment of each carbon signal.

Table 3: ¹³C NMR Spectral Data for a Related Compound, N-(pentan-2-yl)aniline

Carbon Type Chemical Shift (δ, ppm) Reference
Methyl (CH₃) 14.5
Methylene (CH₂) 19.7
Methyl (CH₃) 21.2
N-C 48.6
Aromatic (C₆H₅) 113.5–148.3

Proton (¹H) NMR Spectroscopy for Proton Environments

Electronic Spectroscopy for Electronic Structure and Coordination

Electronic spectroscopy, primarily UV-Visible spectroscopy, is employed to study the electronic transitions within this compound and its complexes. uobabylon.edu.iq The absorption of UV or visible radiation leads to transitions of electrons between electronic energy levels, providing information about π-electron systems, conjugation, and coordination environments. uobabylon.edu.iqlibretexts.org

The UV-Vis spectrum of a Schiff base like this compound typically exhibits two main types of transitions: π→π* and n→π. The high-energy π→π transitions are associated with the conjugated system of the molecule, while the lower-energy n→π* transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. masterorganicchemistry.com The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of metal ions in coordination complexes. nih.gov For instance, the formation of a metal complex often leads to a shift in the λmax values compared to the free ligand, which can be attributed to the interaction of the metal d-orbitals with the ligand's molecular orbitals. wjir.org Studies on similar imines show that increasing concentration can lead to a hypochromic effect without changing the absorption maxima. nih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a key technique for studying the electronic transitions within this compound and its metal complexes. rsc.org The spectrum of the Schiff base ligand is characterized by absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions are typically high-intensity bands arising from the conjugated system, including the phenyl ring and the imine C=N group. bath.ac.uk The n→π* transition, which involves the non-bonding electrons on the nitrogen atom of the imine, is generally of lower intensity. ijsrp.org

Upon complexation with a metal ion, the electronic environment of the ligand changes, leading to shifts in the absorption maxima (λmax). nih.gov Coordination of the imine nitrogen to the metal center often results in a shift of the n→π* transition to a shorter wavelength (a hypsochromic or blue shift). ijsrp.org This is because the coordination stabilizes the non-bonding electrons, increasing the energy required for the transition. The π→π* bands may also shift, typically to longer wavelengths (a bathochromic or red shift), indicating an alteration of the energy levels of the conjugated system upon chelation. biointerfaceresearch.com

In addition to ligand-centered transitions, the spectra of metal complexes can display d-d transitions and charge-transfer bands. The d-d transitions, which involve the promotion of electrons between d-orbitals of the metal ion, are typically weak and appear in the visible region. bath.ac.uk Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands can also be observed, which are often very intense. nih.gov

The solvent used for the analysis can also influence the position of the absorption maxima due to varying polarity. rsc.orgbiointerfaceresearch.com

Table 1: Representative UV-Visible Absorption Data for Schiff Base Ligands and Complexes Note: This table presents typical data for similar Schiff base systems to illustrate the principles described, as specific comprehensive data for this compound was not available across multiple complex types in the provided sources.

Compoundλmax (nm) for n→πλmax (nm) for π→πλmax (nm) for d-d/CTSolvent
Schiff Base Ligand~330~270-300-DMF/Ethanol (B145695)
Cu(II) ComplexShiftedShifted~321, 600-700DMF/Ethanol
Ni(II) ComplexShiftedShifted~308, 500-600DMF/Ethanol
Co(II) ComplexShiftedShifted~287, 500-650DMF/Ethanol

Data compiled from principles discussed in sources bath.ac.ukijsrp.orgnih.gov.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for studying species with one or more unpaired electrons. bhu.ac.in It is, therefore, an invaluable tool for characterizing paramagnetic complexes of this compound, such as those with Cu(II), Mn(II), Co(II), or V(IV). bhu.ac.inscience.gov The technique provides detailed information about the electronic structure and the local environment of the unpaired electron. ciqtekglobal.com

The most important parameter obtained from an ESR spectrum is the g-factor. For a free electron, the g-value is approximately 2.0023. bhu.ac.in In transition metal complexes, the g-value can deviate significantly from this due to spin-orbit coupling, which mixes ground and excited electronic states. illinois.edu This deviation provides insight into the nature of the metal-ligand bonding and the geometry of the complex. ciqtekglobal.com For instance, g-values for many Cu(II) complexes are typically greater than 2.0, with a g-value of around 2.13 reported for the related Cu(acac)₂ complex. libretexts.org

The ESR spectrum can also exhibit hyperfine splitting, which arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei (like the metal nucleus or ligand donor atoms with a non-zero nuclear spin). bhu.ac.in The pattern and magnitude of this splitting can help identify the metal ion and determine the extent of electron delocalization onto the ligands. libretexts.org

Analysis of the ESR spectra of frozen solutions or powdered samples can reveal whether the complex has axial or rhombic symmetry by resolving different g-values (g∥ and g⊥ for axial, or gx, gy, and gz for rhombic). illinois.edu This information is crucial for determining the coordination geometry around the paramagnetic metal center. youtube.com

Table 2: Typical ESR g-factor Values for Paramagnetic Complexes Note: This table provides illustrative g-factor ranges for common paramagnetic metal ions in coordination complexes.

Metal IonTypical g-value RangeAnisotropy Information
Cu(II) (d⁹)g∥ > g⊥ > 2.0023Indicates unpaired electron in a dx²-y² orbital, common for square planar or elongated octahedral geometry.
Co(II) (d⁷, high spin)2.0 - 6.0Highly anisotropic and variable depending on geometry.
Mn(II) (d⁵, high spin)~2.0Isotropic signal with six-line hyperfine splitting from ⁵⁵Mn (I=5/2).
V(IV) (d¹, as VO²⁺)g⊥ > g∥ ~ 2.0Axial spectrum with eight-line hyperfine splitting from ⁵¹V (I=7/2).

Data compiled from principles discussed in sources illinois.edulibretexts.org.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₁₁H₁₃NO), the molecular weight is approximately 175.23 g/mol . In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which should appear at a mass-to-charge ratio (m/z) of 175.

The molecular ion is often energetically unstable and undergoes fragmentation. uni-saarland.de The fragmentation of ketones and imines is well-documented and typically follows specific pathways, such as alpha-cleavage and McLafferty rearrangement. miamioh.eduyoutube.com

Alpha-Cleavage: This involves the breaking of a bond adjacent to the functional group (the C=O or C=N group). libretexts.org For this compound, there are several possible alpha-cleavages:

Cleavage of the methyl group next to the carbonyl, leading to the formation of an acylium ion at m/z 160 (M-15) or a CH₃⁺ fragment.

Cleavage of the C-C bond between C2 and C3, which could lead to a CH₃CO⁺ fragment at m/z 43. libretexts.org This is a very common fragment for methyl ketones.

Cleavage adjacent to the imine group, for example, breaking the bond to the phenyl ring to give a fragment at m/z 98 (M-77) or a C₆H₅⁺ fragment at m/z 77.

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds that have a gamma-hydrogen available for transfer. youtube.com In this compound, the pentanone backbone allows for a hydrogen on the C5 methyl group to be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, which would result in the loss of a neutral propene molecule and the formation of a radical cation fragment.

Table 3: Predicted Major Fragments for this compound in Mass Spectrometry

m/z ValuePossible Fragment IdentityFragmentation Pathway
175[C₁₁H₁₃NO]⁺•Molecular Ion (M⁺•)
160[M - CH₃]⁺Alpha-cleavage
77[C₆H₅]⁺Alpha-cleavage (loss of iminoketone radical)
43[CH₃CO]⁺Alpha-cleavage (loss of iminophenyl radical)

X-ray Diffraction (XRD) for Solid-State Structure Determination

For Schiff base complexes derived from acetylacetone (B45752), XRD studies have confirmed various coordination geometries, such as octahedral or tetragonal, depending on the metal ion and other coordinating ligands. jcsp.org.pkscilit.com While a specific crystal structure for the parent this compound is not detailed in the provided search results, analysis of related compounds provides significant insight. For instance, studies on metal complexes of Schiff bases formed from acetylacetone and various amines reveal how the ligand coordinates to the metal center, typically through the imine nitrogen and the deprotonated enolic oxygen, forming a stable six-membered chelate ring. researchgate.net

A crystal structure determination would provide precise values for key parameters like the C=N imine bond length, the C-N and C-C bond lengths within the phenyl and ketone moieties, and the torsion angles that define the molecule's conformation. In metal complexes, XRD reveals the coordination number and geometry of the metal center, the M-N and M-O bond lengths, and the bond angles that define the coordination sphere. mdpi.com

Table 4: Example Crystallographic Data for a Representative Schiff Base Complex Note: This table illustrates the type of data obtained from an XRD experiment, using a related monoclinic nickel(II) Schiff base complex as an example.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(2)
b (Å)13.011(3)
c (Å)11.823(3)
α (°)90
β (°)105.91(3)
γ (°)90
Volume (ų)1258.4(5)
Z (molecules/cell)4

Data based on typical values for related structures as described in sources mdpi.comscispace.comresearchgate.net.

Research on Derivatives and Analogues of 4 Phenylimino 2 Pentanone

Synthesis and Reactivity of Modified 4-Phenylimino-2-pentanone Structures

The core structure of this compound serves as a scaffold for modification, allowing researchers to manipulate its properties for various applications. Synthetic strategies focus on introducing substituents and extending the imine system into polymeric chains.

Introduction of Substituents for Modulating Electronic and Steric Properties

The introduction of substituents onto the phenyl ring of this compound or related imine structures is a primary strategy for modulating their electronic and steric characteristics. These modifications can significantly influence the reactivity, stability, and catalytic activity of the resulting compounds.

Research has shown that the electronic nature of substituents on the aromatic ring of an imine can alter its reactivity. For instance, studies on substituted N-aryl benzophenone (B1666685) imines revealed that both electron-donating and electron-withdrawing groups impact the rate of hydrolysis. d-nb.info Specifically, neutral to slightly electron-withdrawing substituents tended to increase hydrolysis rates, while strongly electron-rich groups decreased the rate. d-nb.info This principle is applicable to the broader class of imines, suggesting that substituents on the phenyl ring of this compound would similarly control the electrophilicity of the imine carbon and the basicity of the imine nitrogen.

In the context of catalysis, the electronic properties of substituents on imine-containing ligands are crucial. For water-compatible transfer hydrogenation catalysts, derivatives with electron-donating substituents on the ligand framework have demonstrated better performance in imine reduction compared to those with electron-withdrawing groups. acs.org This highlights how tuning the electronic environment of the imine can directly impact its function in catalytic cycles. The synthesis of various substituted 4-phenylamino-3-penten-2-ones, which are tautomeric forms of this compound, has been achieved through the reaction of 2,4-pentanedione with substituted anilines, providing a direct route to these modulated structures. cas.cz

The following table summarizes the synthesis of some substituted 4-phenylamino-3-penten-2-ones, demonstrating the straightforward introduction of various functional groups.

Substituent on Phenyl RingCompound Name
4-Methyl4-(4-methylphenylamino)-3-penten-2-one
None4-phenylamino-3-penten-2-one
4-Chloro4-(4-chlorophenylamino)-3-penten-2-one
3-Chloro4-(3-chlorophenylamino)-3-penten-2-one
3-Nitro4-(3-nitrophenylamino)-3-penten-2-one
Data sourced from Collection of Czechoslovak Chemical Communications. cas.cz

Formation of Poly-Imine Systems from Diamines and Diketones

The fundamental condensation reaction that forms the imine bond in this compound can be extended to create large, polymeric structures known as polyimines or polyazomethines. researchgate.net These polymers are synthesized through the polycondensation of diamines with diketones or dialdehydes. icm.edu.pltandfonline.com This process allows for the creation of long-chain polymers where the imine linkage is a repeating unit within the backbone. researchgate.net

The accessibility of a wide variety of diamine and diketone monomers makes polyimines a versatile class of polymers. google.com These materials have garnered significant interest due to their properties, which include thermal stability, mechanical strength, and semiconductivity, largely derived from the conjugation and presence of the imine groups in the polymer backbone. researchgate.neticm.edu.pltandfonline.com The synthesis typically involves mixing the multifunctional amine and carbonyl monomers, sometimes in a solvent, and the reaction can often proceed at room temperature. wikipedia.org

Such polymers are not static; the dynamic covalent nature of the imine bond allows for applications in self-healing materials and vitrimers. wikipedia.org The properties of the resulting polyimine can be tailored by the choice of the specific diamine and diketone monomers used in the synthesis. google.com

Related Imine Compounds in Academic Research

The study of imine chemistry extends beyond simple structures to include a variety of functional analogues and reactive intermediates. Oximes, hydrazones, enamines, and iminium salts are central to this expanded research landscape, each with unique properties and applications.

Oximes and Hydrazones as Functional Analogues

Oximes (C=N-OH) and hydrazones (C=N-NRR') are close structural relatives of imines (C=N-R) and are often studied as functional analogues. nih.govnih.gov They are formed through a similar condensation reaction between a carbonyl compound and hydroxylamines or hydrazines, respectively. bham.ac.uk These compounds are widely used in fields ranging from polymer chemistry to chemical biology. nih.govnih.govacs.org

A key distinction between these analogues and simple imines lies in their stability. Oximes and hydrazones exhibit significantly greater hydrolytic stability compared to imines. nih.govnih.govmdpi.comraineslab.comrsc.org This enhanced stability is attributed to the electronic effect of the adjacent heteroatom (oxygen in oximes, nitrogen in hydrazones), which reduces the electrophilicity of the imine carbon. nih.govraineslab.com Between the two, oximes are generally the most stable due to the high electronegativity of oxygen. nih.gov This stability can be fine-tuned, a feature that is valuable in applications like drug delivery. nih.gov

Despite their stability, the formation of oximes and hydrazones can be slow at neutral pH. nih.govnih.gov However, recent research has led to the development of catalysts and optimized reactants that significantly accelerate the reaction, making it one of the faster and more versatile conjugation methods available. nih.govacs.org In coordination chemistry, compounds containing both oxime and hydrazone moieties can act as versatile ligands, coordinating with metal ions through multiple atoms depending on the reaction conditions. researchgate.netscilit.comzenodo.orgnih.gov

The table below provides a comparison of the key features of imines, oximes, and hydrazones.

Table 1: Comparison of Imines, Oximes, and Hydrazones
Feature Imines Oximes Hydrazones
General Structure C=N-R C=N-OH C=N-NRR'
Formation Reactants Aldehyde/Ketone + Primary Amine Aldehyde/Ketone + Hydroxylamine Aldehyde/Ketone + Hydrazine
Relative Hydrolytic Stability Low nih.govrsc.org High nih.govnih.govraineslab.com Moderate to High nih.govnih.govmdpi.com
Key Characteristic Reversible formation, susceptible to hydrolysis. nih.gov Most stable of the three due to oxygen's electronegativity. nih.gov Stability can be modulated by substituents on the nitrogen. mdpi.com
Common Applications Synthetic intermediates. tutorchase.com Bioconjugation, stable linkages. nih.govnih.gov Bioconjugation, dynamic chemistry. nih.govnih.gov

Enamines and Iminium Salts as Related Intermediates

Enamines and iminium salts are crucial reactive intermediates in organic chemistry, closely related to imines. nobelprize.orgcas.cn An enamine features a carbon-carbon double bond adjacent to a nitrogen atom, while an iminium salt contains a positively charged, double-bonded carbon-nitrogen moiety. tutorchase.com

Imines that possess a hydrogen atom on an α-carbon can exist in equilibrium with their enamine tautomer. cas.cnthieme.de This imine-enamine tautomerism is analogous to the more familiar keto-enol tautomerism but is often characterized by higher reactivity. cas.cnthieme.de Enamines are nucleophilic at the α-carbon and are key intermediates in organocatalysis, where they react with electrophiles. nobelprize.orgwikipedia.org

Iminium ions, on the other hand, are electrophilic. nobelprize.org They are typically formed from the condensation of aldehydes or ketones with secondary amines or by the protonation of an imine. aalto.fimasterorganicchemistry.com The activation of carbonyl compounds through the formation of iminium ions is a fundamental strategy in organocatalysis, as it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. caltech.edursc.org

The interplay between enamine and iminium ion catalysis is a powerful tool in modern organic synthesis, allowing for complex molecular constructions. nobelprize.orgaalto.firesearchgate.net The equilibrium between enamine, imine, and iminium ion forms is often dependent on pH. nih.gov

Comparative Studies of Reactivity and Stability

Comparative studies of reactivity and stability among these related compounds provide essential insights into their chemical behavior and guide their application in synthesis and materials science.

The hydrolytic stability follows a general trend: oximes are typically more stable than hydrazones, and both are significantly more stable than simple imines. nih.govnih.govraineslab.com For example, at a pD of 7.0, the rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone. nih.govraineslab.com This difference is rooted in the electronic properties of the heteroatom attached to the imine nitrogen; the more electronegative the atom, the more stable the C=N bond is towards hydrolysis. nih.gov

The reactivity of tautomerizable imines and their corresponding enamines can be nuanced. While imines with α-hydrogens can react via their enamine tautomer, showing similar reactivity to a true enamine in some cases, there are reactions where their behaviors diverge. thieme.deresearchgate.net Mechanistic studies have revealed that differences in regioselectivity and chemoselectivity can arise, allowing for distinct products to be formed from either an enamine or a tautomerizable imine under nearly identical conditions. cas.cn

The reactivity difference between enamines and iminium ions is a cornerstone of modern organocatalysis. nobelprize.org Enamines are nucleophiles, characterized by a high-energy Highest Occupied Molecular Orbital (HOMO), which facilitates reactions with electrophiles. nobelprize.orgrsc.org Conversely, iminium ions are electrophiles, with a low-energy LUMO that enhances their reactivity towards nucleophiles. rsc.org This dual mode of activation, often employed in cascade reactions, allows for the controlled and selective formation of complex chemical structures. nobelprize.orgresearchgate.net

The following table summarizes the comparative reactivity and stability of these related compounds.

Table 2: Comparative Reactivity and Stability
Compound Class Key Stability Feature Key Reactivity Feature
Substituted Imines Stability modulated by electronic/steric nature of substituents. d-nb.info Reactivity (e.g., towards hydrolysis or reduction) is tunable. d-nb.infoacs.org
Poly-imines High thermal and mechanical stability. tandfonline.com Dynamic covalent bonds allow for reversible formation and self-healing. wikipedia.org
Oximes Highest hydrolytic stability among analogues. nih.govrsc.org Less electrophilic C=N bond compared to imines. bham.ac.uk
Hydrazones More stable than imines, but generally less stable than oximes. nih.govmdpi.comraineslab.com Reactivity can be tuned by N-substituents. mdpi.com
Enamines Exist in equilibrium with imine tautomers. cas.cnthieme.de Nucleophilic at the α-carbon. nobelprize.orgwikipedia.org
Iminium Salts Generally transient and reactive species. nih.gov Electrophilic at the iminium carbon. nobelprize.orgrsc.org

Future Perspectives and Advanced Research Challenges

Development of Novel Synthetic Pathways

The traditional synthesis of imines, including 4-phenylimino-2-pentanone, often relies on the acid-catalyzed condensation of a primary amine with a ketone. numberanalytics.comchemistryviews.org While effective, this method can have drawbacks such as harsh reaction conditions and the need to remove water to drive the equilibrium. nih.gov The future of imine synthesis is moving towards more efficient, sustainable, and atom-economical methodologies.

Key areas of development include:

Advanced Catalytic Methods: Research is increasingly focused on catalytic imine synthesis using metal complexes, organocatalysts, and enzymes to improve efficiency and selectivity under milder conditions. numberanalytics.com For instance, quinone-catalyzed oxidative deformylation of 1,2-amino alcohols has emerged as a novel route to N-protected imines, avoiding the traditional condensation pathway. chemistryviews.org Future work could adapt such methods for the synthesis of this compound and its derivatives.

Sustainable and Green Synthesis: There is a strong push towards greener synthetic protocols. nih.gov This includes the use of environmentally benign solvents, solvent-free reactions, and energy-efficient techniques like microwave irradiation. nih.govanalis.com.my Microwave-assisted synthesis, for example, has been shown to produce higher yields of imines in significantly shorter reaction times compared to conventional heating. analis.com.my

Alternative Precursors: Exploration of alternative starting materials beyond amines and carbonyl compounds is a promising frontier. numberanalytics.com Methods like the catalytic dehydrogenation of amines or C-C bond cleavage of amino acid derivatives could provide new, sustainable pathways to imines. chemistryviews.org Such strategies could utilize renewable resources, aligning with the principles of green chemistry. rsc.org

Exploration of New Catalytic Applications

Imines are not only synthetic targets but also valuable ligands and substrates in catalysis. mdpi.comhidenanalytical.com The unique electronic and steric properties of this compound make it a candidate for several advanced catalytic applications.

Future research directions include:

Asymmetric Catalysis: The enantioselective reduction of imines to produce chiral amines is a significant goal in biocatalysis. nih.gov Artificial imine reductases (artIREDs), created by combining organometallic catalysts with protein scaffolds, are being developed to achieve high enantioselectivity. nih.gov this compound could serve as a key substrate in the development and optimization of these artificial metalloenzymes.

Heterogeneous Catalysis: The development of robust, recyclable catalysts is crucial for industrial applications. Metal-organic frameworks (MOFs) are being investigated as highly efficient heterogeneous catalysts for the selective synthesis of imines. acs.org These platforms offer a controlled environment for reactions and are notable for their recyclability and operational simplicity. acs.org

Synthesis of N-Heterocycles: Imines are pivotal intermediates in the synthesis of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals. nih.govrsc.orgchemrxiv.org Tandem reactions involving the formation of an imine like this compound, followed by an intramolecular cyclization, represent a sustainable and efficient strategy for constructing complex molecular architectures. rsc.orgrsc.org

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental work is becoming indispensable for advancing chemical research. buap.mx For a molecule like this compound, this integrated approach can provide unprecedented insight into its structure, reactivity, and potential applications.

Key aspects of this integration include:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are powerful tools for investigating reaction mechanisms, transition states, and the factors controlling product selectivity. analis.com.myacs.org For example, DFT studies combined with experiments have been used to rationalize solvent effects on product selectivity in rhodium-catalyzed reactions involving imines. acs.org Similar approaches can be used to understand and predict the behavior of this compound in complex reaction environments.

Predictive Modeling: Computational methods can predict the electronic, spectroscopic, and nonlinear optical properties of imine compounds. researchgate.netnih.gov These theoretical predictions, when substantiated by experimental data (such as NMR, FT-IR, and UV-Vis spectroscopy), can accelerate the discovery of new materials with desired functionalities. researchgate.netnih.gov

Catalyst Design: The design of new catalysts, such as artificial imine reductases or imine palladacycles, can be significantly enhanced by computational screening and optimization of both the metal center and the ligand structure before undertaking experimental synthesis. mdpi.comnih.gov

A summary of computational and experimental techniques and their applications in imine chemistry is presented below.

Technique/MethodApplication in Imine ChemistryReference
Density Functional Theory (DFT) Elucidating reaction mechanisms, understanding product selectivity, calculating molecular properties (e.g., polarity, reactivity descriptors). analis.com.myacs.orgnih.gov
Time-Dependent DFT (TD-DFT) Calculating and predicting UV-Visible spectra and other electronic properties. researchgate.net
NMR Spectroscopy Characterizing molecular structure; GIAO method used for computational prediction of chemical shifts. nih.gov
Microwave Irradiation Accelerating imine synthesis, leading to higher yields and shorter reaction times compared to conventional heating. analis.com.my
X-ray Crystallography Unambiguously determining the three-dimensional structure of imine-containing compounds and complexes. researchgate.net

Understanding Complex Reaction Networks and Selectivity in Imine Chemistry

A significant challenge in imine chemistry is controlling selectivity. mdpi.comnumberanalytics.com Imines possess multiple reactive sites and can act as electrophiles, nucleophiles, or participate in cycloaddition reactions, often leading to a mixture of products. nih.gov Understanding and navigating these complex reaction networks is a critical area for future research.

Key challenges and research avenues include:

Controlling Regio- and Stereoselectivity: In reactions such as the Mannich reaction or allylation, achieving high selectivity is often difficult. nih.govmdpi.com Future work will focus on developing highly selective catalytic systems, potentially using chiral catalysts or precisely engineered reaction conditions, to favor the formation of a single desired product. nih.gov For example, Hf(OTf)₄ has been identified as a highly potent and regioselective catalyst for the Mannich reaction involving alkyl ketones. mdpi.com

Chemoselectivity in Competitive Reactions: Imines can participate in various competing reaction pathways, such as oxidation to nitrones, amides, or other rearranged products. mdpi.com The choice of catalyst, solvent, and oxidant can dramatically switch the reaction outcome. mdpi.comacs.org For example, modifying a ruthenium catalyst with a strong base was shown to switch the product of benzylamine (B48309) oxidation from an imine to a nitrile. acs.org Gaining a fundamental understanding of the kinetic and thermodynamic factors that govern these pathways is essential for predictive control.

Advanced Analytical Approaches: Unraveling complex reaction networks requires sophisticated analytical techniques. Operando spectroscopy and mass spectrometry, coupled with isotopic labeling, can be used to detect short-lived intermediates and map the pathways from reactants to products in real-time. springernature.com Applying these methods to reactions involving this compound could provide a detailed picture of its reactivity landscape.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.